molecular formula C11H10ClNO B1368440 1-[5-(3-Chlorophenyl)-2-furyl]methanamine CAS No. 1017414-86-6

1-[5-(3-Chlorophenyl)-2-furyl]methanamine

Cat. No. B1368440
CAS RN: 1017414-86-6
M. Wt: 207.65 g/mol
InChI Key: FKGVZOIWZNIIAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-[5-(3-Chlorophenyl)-2-furyl]methanamine” involves the use of a templating agent in the synthesis of amine-templated materials containing two-dimensional lithium beryllofluoride sheets . The reaction conditions involve a temperature of 35℃ for 5 hours .


Molecular Structure Analysis

The molecular structure of “1-[5-(3-Chlorophenyl)-2-furyl]methanamine” is represented by the formula C11H10ClNO . The InChI Key for this compound is QXAFMOCOHJXREB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[5-(3-Chlorophenyl)-2-furyl]methanamine” include a molecular weight of 207.66 . The compound is in liquid form at room temperature .

Scientific Research Applications

Hypolipidemic Activities

Research has indicated that certain compounds closely related to 1-[5-(3-Chlorophenyl)-2-furyl]methanamine demonstrate significant hypolipidemic activities. For example, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a compound with a similar structure, was found to effectively reduce serum cholesterol and triglyceride levels in rats, indicating potential for development as a hypolipidemic agent. This compound also inhibited platelet aggregation, suggesting additional cardiovascular benefits (Moriya et al., 1988).

Anti-leishmanial Activity

A derivative of the 1-[5-(3-Chlorophenyl)-2-furyl]methanamine framework, namely 2-furyl(phenyl)methanol, was isolated from the Atractylis gummifera roots and showed notable activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. This finding highlights the potential of such compounds in treating infectious diseases (Deiva et al., 2019).

Synthesis Techniques and Applications

Various synthesis techniques for related compounds have been explored, indicating diverse potential applications. For instance, 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles were synthesized using microwave irradiation, suggesting a route for efficient production of similar compounds (Zheng, 2004). Additionally, asymmetric syntheses of arylglycine derivatives, which are structurally related to 1-[5-(3-Chlorophenyl)-2-furyl]methanamine, have been reported for potential use in medicinal chemistry (Yamamoto et al., 2011).

Antibacterial Potential and Cytotoxicity

Some derivatives of 1-[5-(3-Chlorophenyl)-2-furyl]methanamine have been synthesized and evaluated for their antibacterial potential, showing decent inhibitory effects against various bacterial strains. These compounds were also assessed for cytotoxicity, revealing their potential as therapeutic agents with mild cytotoxic effects (Abbasi et al., 2018).

Alzheimer's Disease Research

In Alzheimer's disease research, certain multifunctional amides derived from structures similar to 1-[5-(3-Chlorophenyl)-2-furyl]methanamine have shown moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds were synthesized and evaluated as potential therapeutic agents for Alzheimer's disease, highlighting the broad scope of applications for derivatives of 1-[5-(3-Chlorophenyl)-2-furyl]methanamine in neurological disorders (Hassan et al., 2018).

properties

IUPAC Name

[5-(3-chlorophenyl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGVZOIWZNIIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640659
Record name 1-[5-(3-Chlorophenyl)furan-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(3-Chlorophenyl)-2-furyl]methanamine

CAS RN

1017414-86-6
Record name 1-[5-(3-Chlorophenyl)furan-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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